![molecular formula C10H15N3O2S B5539560 N-[5-(4-morpholinylmethyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5539560.png)

N-[5-(4-morpholinylmethyl)-1,3-thiazol-2-yl]acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

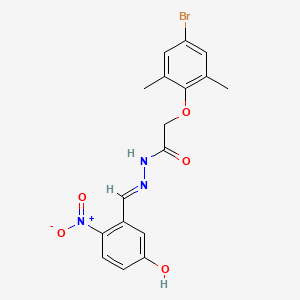

The synthesis of related thiazole and morpholine derivatives involves multi-step processes, including esterification, amidation, and condensation reactions. A notable example is the preparation of 2,5-disubstituted 1,3,4-oxadiazole compounds, where aryl/aralkyl organic acids undergo successive transformations into esters, hydrazides, 1,3,4-oxadiazol-2-thiols, and finally coupling with bromoacetamides in the presence of DMF and sodium hydride (Gul et al., 2017).

Molecular Structure Analysis

Crystal structure analyses have been conducted on compounds with similar motifs, revealing insights into the stereochemistry and electronic configuration of thiazole and morpholine derivatives. These studies provide a foundation for understanding the molecular geometry and intermolecular interactions present in N-[5-(4-morpholinylmethyl)-1,3-thiazol-2-yl]acetamide derivatives (Galushchinskiy et al., 2017).

Chemical Reactions and Properties

The chemical reactivity of thiazole and morpholine compounds includes interactions with various reagents to form bi-heterocycles, showcasing their versatility in synthesizing novel compounds with potential biological activities. For instance, reactions involving electrophiles and nucleophiles have been explored to produce compounds with enhanced enzyme inhibitory and antimicrobial properties (Abbasi et al., 2018).

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Hemolytic Activity

Research into 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives has shown promising antimicrobial properties. These compounds, synthesized through a series of chemical reactions involving aryl/aralkyl organic acids, have been evaluated for their effectiveness against selected microbial species. The antimicrobial screening indicated variable activity levels relative to reference standards, with compounds demonstrating less toxicity and potential for further biological exploration except for those exhibiting higher cytotoxicity (Gul et al., 2017).

Src Kinase Inhibitory and Anticancer Activities

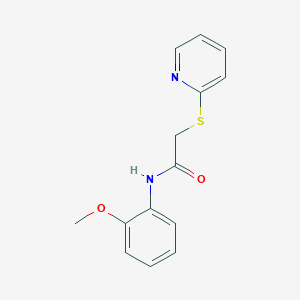

Thiazolyl N-benzyl-substituted acetamide derivatives have been synthesized and evaluated for their Src kinase inhibitory and anticancer activities. These compounds, containing thiazole instead of pyridine, have shown inhibition of c-Src kinase and the potential to inhibit cell proliferation of various cancer cells, including colon carcinoma and breast carcinoma cells. This research provides insights into the structural activity relationship and the potential therapeutic applications of these compounds (Fallah-Tafti et al., 2011).

Crystal Structural Analysis

The crystal structures of two (oxothiazolidin-2-ylidene)acetamides have been described, providing a comparison with related structures and contributing to the understanding of the structural characteristics of similar compounds. This research aids in the comprehension of the molecular configurations and potential interactions of these compounds (Galushchinskiy et al., 2017).

Anticonvulsant Agents

Studies on benzothiazole derivatives having acetamido and carbothioamido pharmacophores have explored their potential as anticonvulsant agents. The morpholino and imidazolyl derivatives, in particular, have shown promising lead characteristics for anticonvulsant properties, highlighting the potential for further drug development in this area (Amir et al., 2011).

Coordination Complexes and Antioxidant Activity

Research into pyrazole-acetamide derivatives has led to the synthesis of novel Co(II) and Cu(II) coordination complexes, which have been characterized and evaluated for their antioxidant activity. These studies contribute to the understanding of the impact of hydrogen bonding on the self-assembly process and the potential antioxidant applications of these complexes (Chkirate et al., 2019).

Eigenschaften

IUPAC Name |

N-[5-(morpholin-4-ylmethyl)-1,3-thiazol-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2S/c1-8(14)12-10-11-6-9(16-10)7-13-2-4-15-5-3-13/h6H,2-5,7H2,1H3,(H,11,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLOLWSAWCOMIDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC=C(S1)CN2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cambridge id 6990813 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{1-[(2R)-3,4-dihydro-2H-chromen-2-ylmethyl]-1H-imidazol-2-yl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5539477.png)

![5,7-dimethyl-3-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5539505.png)

![3-{4-methyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}-1-(propoxyacetyl)piperidine](/img/structure/B5539513.png)

![3,4,4-trimethyl-1-thieno[2,3-d]pyrimidin-4-ylpyrrolidin-3-ol](/img/structure/B5539524.png)

![4-[2-(methylthio)-1H-benzimidazol-1-yl]butanoic acid](/img/structure/B5539532.png)

![(3S)-N,N-dimethyl-1-[(4-phenyl-1,3-thiazol-2-yl)methyl]azepan-3-amine](/img/structure/B5539542.png)

![2-[(4-chlorophenyl)thio]-N'-[4-(3-thietanyloxy)benzylidene]acetohydrazide](/img/structure/B5539543.png)

![N-[1-methyl-4-(pyridin-3-yloxy)-1H-indazol-3-yl]-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide](/img/structure/B5539547.png)

![N-[(3,5-dimethylisoxazol-4-yl)methyl]-N-methyl-2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamide](/img/structure/B5539564.png)

![N-(2,3-dichlorophenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5539581.png)